Phosmet D6

Descripción general

Descripción

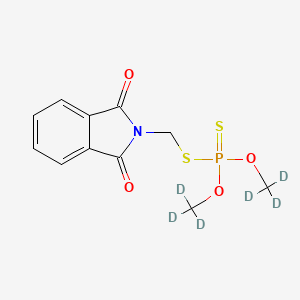

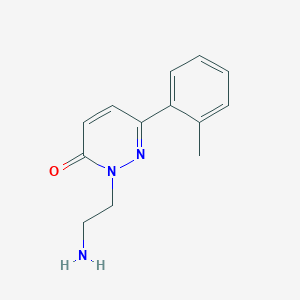

Phosmet D6 is an isotope-labeled analog of the organophosphorus insecticide, phosmet . It is widely used for pest control in agriculture . Isotope-labeled compounds like this compound are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Molecular Structure Analysis

The empirical formula of this compound is C11D6H6NO4PS2 . It has a molecular weight of 323.36 . The SMILES string representation of its structure is O=C1N(CSP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C(C2=CC=CC=C21)=O .

Physical And Chemical Properties Analysis

This compound is an analytical standard with a quality level of 100 . It has an assay of ≥98.0% (HPLC) and a melting point of 70-75 °C . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Estándar Interno para Cuantificación

Phosmet D6 se utiliza como estándar interno para la cuantificación de phosmet, asegurando pruebas analíticas precisas y confiables en varios sectores, incluidos los alimentos y las bebidas .

Evaluación de Toxicidad

Se ha utilizado en evaluaciones de toxicidad, investigando efectos en organismos modelo como Daphnia magna utilizando puntos finales como letalidad, movilidad, genotoxicidad, reproducción y expresión génica .

Mecanismo De Acción

Target of Action

Phosmet D6, like its parent compound Phosmet, primarily targets a variety of insects, including apple maggots, codling moths, and obliquebanded leafrollers . It is also effective in controlling S. scabiei in pigs .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses . This results in overstimulation of the nervous system, causing neurotoxic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to repress the expression of several genes involved in different signaling pathways, including oxidative stress, detoxification, immune system, hypoxia, and iron homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). Deuterium substitution has been found to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily neurotoxic due to the inhibition of acetylcholinesterase . This leads to an overstimulation of the nervous system, causing neurotoxic effects .

Safety and Hazards

Propiedades

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

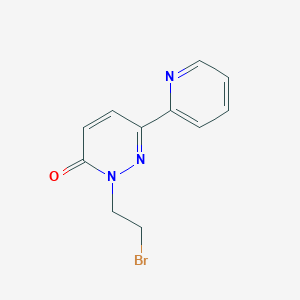

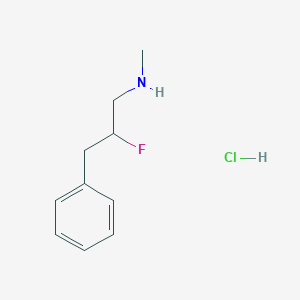

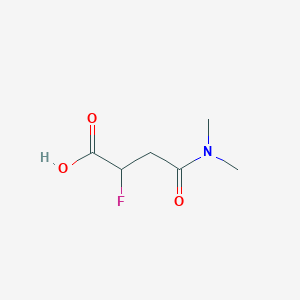

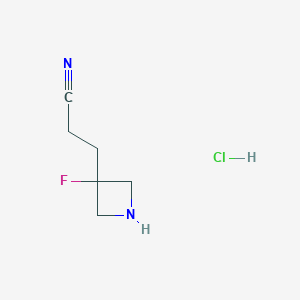

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)

amine hydrochloride](/img/structure/B1492280.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

amine hydrochloride](/img/structure/B1492290.png)

![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)